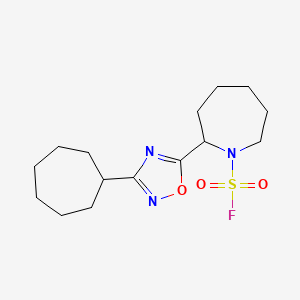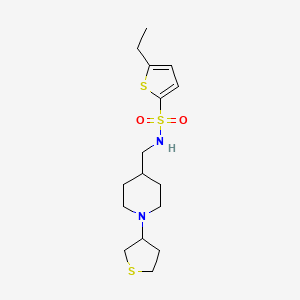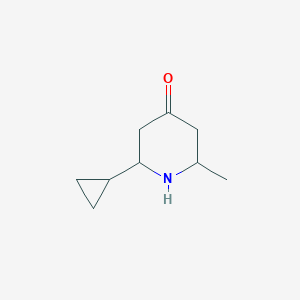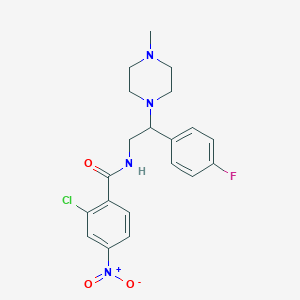![molecular formula C25H23ClFN3O3 B2723646 1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea CAS No. 1119392-08-3](/img/structure/B2723646.png)
1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea is a useful research compound. Its molecular formula is C25H23ClFN3O3 and its molecular weight is 467.93. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA-Binding Properties and Cytotoxic Activities
Research into N-alkylanilinoquinazoline derivatives, including compounds related to the one , has demonstrated significant DNA interaction capabilities. These studies highlight the efficiency of certain pharmacophores in binding to DNA through intercalative processes, suggesting potential applications in the development of drugs targeting DNA interactions for therapeutic purposes (Garofalo et al., 2010).
Antiproliferative Screening for Cancer Therapies
Another study focused on novel urea and bis-urea primaquine derivatives, indicating that certain compounds exhibit potent antiproliferative effects against cancer cell lines. This suggests their potential utility in cancer treatment, especially for specific cancers such as breast carcinoma, highlighting the compound's role in drug development for oncological applications (Perković et al., 2016).
Inhibition of Mutant Kinases for Drug Resistance
The research on FLT3 inhibitors capable of overcoming drug resistance mutations demonstrates the compound's relevance in addressing challenges in targeted cancer therapies. Such studies are critical for developing treatments that remain effective even when cancers develop resistance to first-line therapies (Zhang et al., 2020).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of N-alkyl substituted urea derivatives have shown that compounds with specific substituents possess potent antimicrobial and antifungal activities. This research indicates the compound's potential in the development of new antimicrobial agents for treating bacterial and fungal infections (Zheng et al., 2010).
Photocatalytic Degradation of Environmental Contaminants
Studies on the photocatalytic degradation of phenyl-urea herbicides illustrate the compound's utility in environmental applications, particularly in degrading persistent organic pollutants. This research underscores the importance of such compounds in environmental remediation efforts (Amorisco et al., 2006).
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-5-17(6-4-15)29-25(31)30-18-7-8-21(27)20(26)13-18/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAJCKYPJYJTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2723567.png)
![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)

![3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B2723574.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2723579.png)
![N-(4-nitrophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2723580.png)
![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)
![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)
![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)
